1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one
Description
Structural and Electronic Features of 3,4'-Bipyrazole Systems
The 3,4'-bipyrazole framework consists of two pyrazole rings fused through their 3- and 4-positions, creating a planar, conjugated system. This arrangement allows for extensive π-electron delocalization across both rings, enhancing aromatic stability while introducing regioselective reactivity. Key structural and electronic characteristics include:
Conjugation and Aromaticity : The fused pyrazole rings form a 10-π-electron system, with lone pairs from nitrogen atoms contributing to aromatic stabilization. Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) localizes on the electron-rich 3-position pyrazole, while the lowest unoccupied molecular orbital (LUMO) resides on the 4-position pyrazole. This asymmetry enables selective electrophilic attacks at the 5-position of the 3-linked pyrazole.
Tautomerism : 3,4'-Bipyrazoles exhibit tautomeric equilibria between 1H,1'H and 2H,2'H forms, depending on solvent polarity and substituents. For example, alkyl or aryl groups at nitrogen atoms stabilize specific tautomers, as seen in the fixed 1'H,2H configuration of the target compound due to its 3,4-dihydro moiety.
Synthetic Accessibility : 3,4'-Bipyrazoles are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or through transition-metal-catalyzed cross-coupling reactions. A representative synthesis involves the reaction of 3-hydrazinopyrazole with acetylacetone, yielding a 3,4'-bipyrazole core with methyl substituents (Scheme 1).
Table 1: Common Synthetic Routes for 3,4'-Bipyrazoles
- Electronic Effects of Substituents : Electron-withdrawing groups (e.g., nitro, carbonyl) at the 5-position of the 3-linked pyrazole reduce HOMO energy, decreasing nucleophilicity. Conversely, electron-donating groups (e.g., methyl, furyl) enhance electron density at the 4-position pyrazole, facilitating electrophilic substitutions.
Role of Furan and Aryl Substituents in Modulating Bipyrazole Reactivity
The target compound incorporates a furan-2-yl group at the 5-position and phenyl/p-tolyl groups at the 1'- and 3'-positions, respectively. These substituents profoundly influence its electronic and steric properties:
Furan as an Electron-Donating Heterocycle :
- The furan ring’s oxygen atom donates electron density via resonance, increasing the electron-rich character of the adjacent pyrazole ring. This enhances susceptibility to electrophilic attacks at the 4-position.
- Furan’s planar structure conjugates with the bipyrazole system, extending π-delocalization and stabilizing the HOMO-LUMO gap. Computational studies show a 0.3 eV reduction in bandgap compared to non-furan analogs.
Aryl Substituents (Phenyl and p-Tolyl) :
- Phenyl Group (1'-Position) : Introduces steric hindrance, shielding the nitrogen atom from electrophilic agents. Its weak electron-withdrawing effect (-I) slightly deactivates the adjacent pyrazole ring.
- p-Tolyl Group (3'-Position) : The methyl substituent’s electron-donating (+I) effect increases electron density at the 3'-position, promoting regioselective functionalization. For instance, nitration occurs preferentially at the 5'-position in p-tolyl-substituted bipyrazoles.
Table 2: Substituent Effects on Bipyrazole Reactivity
| Substituent | Position | Electronic Effect | Reactivity Outcome |
|---|---|---|---|
| Furan-2-yl | 5 | +M (resonance) | Enhanced electrophilic substitution |
| Phenyl | 1' | -I (inductive) | Reduced N-alkylation efficiency |
| p-Tolyl | 3' | +I (inductive) | Increased stability to oxidation |
- Propan-1-one Side Chain :
- The ketone group at the propan-1-one moiety acts as an electron-withdrawing group, polarizing the adjacent C=O bond and facilitating nucleophilic additions. This group also introduces conformational rigidity, reducing rotational freedom in the bipyrazole system.
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-3-25(31)30-23(16-22(27-30)24-10-7-15-32-24)21-17-29(20-8-5-4-6-9-20)28-26(21)19-13-11-18(2)12-14-19/h4-15,17,23H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRUADOAUAZOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the bipyrazole moiety: This step involves the condensation of hydrazine derivatives with diketones or similar compounds.
Coupling reactions: The furan and bipyrazole intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Final assembly: The final product is obtained through additional coupling and functionalization steps, often involving the use of protecting groups and selective deprotection.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and tolyl rings, allowing for further functionalization.
Coupling reactions: The compound can participate in additional cross-coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound possess antimicrobial properties. The presence of both furan and phenyl groups enhances its potential efficacy against various bacterial strains.
Antioxidant Properties
Compounds containing furan moieties are often linked to antioxidant activities. The specific structure of this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems.
Anticancer Potential
Recent studies have highlighted the anticancer properties of bipyrazole derivatives. The incorporation of furan and pyrazole units has been shown to enhance cytotoxicity against various cancer cell lines . For instance, compounds similar to this one have demonstrated promising results in inhibiting tumor growth by targeting specific kinase pathways involved in cancer progression .
Case Studies
Several case studies underscore the therapeutic potential of this compound:
Case Study 1: Antitumor Activity
A study synthesized a series of related compounds and evaluated their antitumor activity against human cancer cell lines. The results indicated that modifications to the phenyl moiety could significantly alter the biological properties, enhancing their effectiveness as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of similar bipyrazole derivatives. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics due to their ability to inhibit bacterial growth effectively .
Mechanism of Action
The mechanism of action of 1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bipyrazole Derivatives
Biological Activity
1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one is a complex organic compound belonging to the class of bipyrazoles. Its unique structure incorporates a furan moiety, phenyl and p-tolyl substituents, contributing to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 495.6 g/mol. The compound's structure features multiple functional groups that enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C29H29N5O3 |
| Molecular Weight | 495.6 g/mol |
| CAS Number | 1020051-90-4 |
Synthesis
The synthesis of 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one typically involves multi-step organic reactions that incorporate furan and pyrazoline scaffolds. These synthetic routes are crucial for developing derivatives with enhanced biological properties .
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated that derivatives containing furan and pyrazoline groups show enhanced antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar scaffolds have shown IC50 values ranging from 28.8 to 124.6 µM against neoplastic cell lines . Molecular docking studies suggest that these compounds interact effectively with key proteins involved in cancer pathways, including EGFR and MEK1 .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Studies have shown that derivatives of bipyrazoles exhibit activity against a range of bacterial strains. The presence of the furan moiety is particularly noted for enhancing these antimicrobial effects .
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which may contribute to its therapeutic potential in mitigating oxidative stress-related diseases. The structural features enable it to scavenge free radicals effectively .
The mechanism of action for 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one involves interaction with specific molecular targets such as enzymes or receptors. This interaction modulates their activity, leading to therapeutic effects in cancer and microbial infections .
Case Studies
Several studies have focused on the biological evaluation of similar bipyrazole derivatives:
- Anticancer Study : A study synthesized a series of bipyrazole derivatives and evaluated their cytotoxicity against HT-29 colorectal cancer cells. The most potent derivative exhibited an IC50 value of 4.51 µM .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of bipyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .
Q & A
Q. Q1: What are the optimized synthetic routes for preparing 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one, and how can purity be maximized?
Answer: The synthesis typically involves multi-step cyclocondensation reactions. A validated approach includes:
- Step 1: Reacting furan-2-carbaldehyde with phenylhydrazine under acidic conditions to form the pyrazole core.
- Step 2: Introducing the p-tolyl group via Suzuki-Miyaura coupling using Pd catalysts .
- Step 3: Propan-1-one incorporation via nucleophilic acyl substitution in anhydrous ethanol with piperidine as a catalyst .
Key Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous ethanol | Minimizes side reactions |
| Catalyst | Piperidine (0.1 eq) | Accelerates cyclization |
| Temperature | Reflux (~78°C) | Ensures complete conversion |
| Reaction Time | 6–8 hours | Balances yield vs. degradation |
Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) achieves >95% purity. Confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Structural Elucidation
Q. Q2: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Answer: A combination of techniques is essential:
- IR Spectroscopy: Identifies carbonyl (C=O) stretches at ~1708 cm⁻¹ and furan C-O-C vibrations at ~1250 cm⁻¹ .
- NMR:
- X-ray Crystallography: SHELX software refines crystal structures, resolving dihedral angles between pyrazole and furan rings (e.g., angles <10° indicate planarity) .
Advanced Mechanistic Insights
Q. Q3: How can computational modeling clarify reaction mechanisms or electronic properties of this compound?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) provide:
- Reaction Pathways: Energy profiles for cyclocondensation steps, identifying rate-limiting transitions (e.g., ΔG‡ ~25 kcal/mol for furan-pyrazole coupling) .
- Electronic Properties: HOMO-LUMO gaps (~4.2 eV) predict redox activity, while Mulliken charges highlight nucleophilic sites (e.g., furan O-atom: −0.45 e) .
- Docking Studies: Molecular docking with enzymes (e.g., COX-2) reveals binding affinities (Ki ~1.2 µM) for bioactivity hypotheses .
Data Contradictions in Bioactivity Studies
Q. Q4: How should researchers resolve discrepancies in reported antimicrobial activity data for this compound?
Answer: Contradictions often arise from:
- Strain Variability: Test against standardized strains (e.g., ATCC 25922 for E. coli) with consistent inoculum size (1×10⁶ CFU/mL) .
- Methodology: Use CLSI guidelines for MIC assays. For example, MIC values ranging from 8–32 µg/mL may reflect differences in solvent (DMSO vs. water) .
- Structural Analogues: Compare with derivatives (e.g., thiazole vs. oxadiazole substituents) to isolate pharmacophore contributions .
Advanced Analytical Challenges
Q. Q5: What strategies address challenges in detecting low-concentration metabolites of this compound in biological matrices?
Answer:
- Sample Preparation: Solid-phase extraction (C18 cartridges) with 90% recovery in plasma .
- Detection: LC-MS/MS (ESI+ mode) with MRM transitions (e.g., m/z 571 → 235 for the parent ion) achieves LODs of 0.1 ng/mL .
- Internal Standards: Deuterated analogs (e.g., D₃-propan-1-one) correct for matrix effects .
Stability and Degradation
Q. Q6: How can photostability and thermal degradation pathways be systematically studied?
Answer:
- Accelerated Stability Testing: Expose to 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Photolysis: UV-Vis irradiation (254 nm) identifies furan ring cleavage as a primary degradation pathway .
- Kinetic Modeling: Arrhenius plots (Eₐ ~50 kJ/mol) predict shelf-life under storage conditions .
Advanced Synthetic Modifications
Q. Q7: What methodologies enable regioselective modification of the dihydropyrazole core for SAR studies?
Answer:
- Electrophilic Substitution: Nitration at the 4-position using HNO₃/H₂SO₄ (yield: 65%) .
- Cross-Coupling: Buchwald-Hartwig amination with morpholine (Pd₂(dba)₃/XPhos) introduces N-substituents .
- Reduction: NaBH₄ selectively reduces the propan-1-one to propan-1-ol without affecting the furan ring .
Crystallographic Ambiguities
Q. Q8: How can researchers resolve ambiguities in X-ray diffraction data for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
